Dibenz[a,c]acridine
Overview
Description
Dibenz[a,c]acridine: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H13N. It is a nitrogen-containing heterocyclic compound that belongs to the acridine family. This compound is known for its planar structure, which allows it to intercalate with DNA, making it a compound of interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Dibenz[a,c]acridine is a complex organic compound with the molecular formula C21H13N
Biochemical Pathways
The metabolism of this compound and similar compounds has been examined in liver microsomal incubations . These studies have identified several metabolites, suggesting that this compound may affect multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
Dibenz[a,c]acridine interacts with several enzymes and proteins. For instance, it has been found to be metabolized by liver microsomes in rats . The nature of these interactions involves the formation of metabolites such as trans-5,6-dihydro-5,6-dihydroxydibenz[a,j]acridine, trans-3,4-dihydro-3,4-dihydroxydibenz[a,j]acridine, dibenz[a,j]acridine-5,6-oxide, 3-hydroxydibenz[a,j]acridine, and 4-hydroxydibenz[a,j]acridine .
Cellular Effects
The effects of this compound on cells are significant. It has been found to induce skin tumors in mice following topical application and produced local sarcomas at the highest dose tested following subcutaneous administration . It also increased the incidence of lung tumors after subcutaneous administration .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism to various metabolites. These metabolites exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it has been found to induce skin tumors and sarcomas
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver microsomes to form various metabolites . These metabolites interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenz[a,c]acridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobiphenyl with phthalic anhydride in the presence of a Lewis acid catalyst can yield this compound. Another method involves the palladium-catalyzed cross-coupling of o-dihalobenzenes with N-tosylhydrazones, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of coal tar, where it is found in trace amounts. The compound can be isolated and purified through a series of extraction and crystallization steps. due to its limited commercial applications, large-scale industrial production is not common.
Chemical Reactions Analysis
Types of Reactions: Dibenz[a,c]acridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Dibenz[a,c]acridine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Due to its ability to intercalate with DNA, this compound is used in studies related to DNA damage and repair mechanisms.
Medicine: Research on this compound focuses on its potential as an anticancer agent, given its ability to interfere with DNA replication.
Industry: Although its industrial applications are limited, this compound is used in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Acridine: A parent compound of dibenz[a,c]acridine, known for its use in dyes and as a DNA intercalator.
Dibenz[a,h]acridine: Another isomer with similar properties but different structural arrangement.
Dibenz[a,j]acridine: Similar to this compound but with a different ring fusion pattern.
Uniqueness: this compound is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological interactions. Its ability to intercalate with DNA and form stable adducts makes it particularly valuable in studies related to DNA damage and repair mechanisms.
Properties
IUPAC Name |
phenanthro[9,10-b]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-6-12-20-14(7-1)13-19-17-10-3-2-8-15(17)16-9-4-5-11-18(16)21(19)22-20/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZBPGZOTDAWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878543 | |
Record name | DIBENZ(A,C)ACRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215-62-3, 65777-07-3 | |
Record name | Dibenz[a,c]acridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenz(a,c)acridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065777073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenz[a,c]acridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | DIBENZ(A,C)ACRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dibenzo[a,c]acridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dibenz(a,c)acridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHE7JV8NGB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Dibenz[a,c]acridine typically measured in environmental samples?
A1: Two primary methods are used to analyze this compound in environmental matrices like atmospheric particulate matter: High Performance Liquid Chromatography with fluorescence detection (HPLC-fluorescence) and Gas Chromatography with Mass Spectrometry detection (GC-MS). While HPLC-fluorescence demonstrates higher sensitivity for this compound [], GC-MS offers better separation efficiency for a wider range of azaarenes, including this compound []. Sample preparation usually involves Soxhlet extraction followed by concentration [].
Q2: What are the typical environmental concentrations of this compound?
A2: A study in Strasbourg, France, found seasonally varying concentrations of this compound in atmospheric particulate matter (PM10). The highest mean concentration was observed in winter (6.0 ng/m3) and the lowest in summer (0.90 ng/m3) []. In Tokyo, the concentration of this compound in urban atmospheric particulate matter was found to be significantly lower than major polycyclic aromatic hydrocarbons, ranging from 3 x 10-3 to 3 x 10-1 ng/m3 [].
Q3: Can this compound be found in food products?
A3: Yes, this compound has been detected in various refined and cold-pressed vegetable oils and animal fats, likely due to environmental contamination of the raw materials []. Concentrations ranged from 2 to 250 ng/kg, highlighting the importance of monitoring these contaminants in food sources [].
Q4: Does this compound have any known catalytic properties?
A4: Recent research suggests that this compound exhibits promising catalytic activity for the Oxygen Reduction Reaction (ORR) []. When adsorbed onto a highly oriented pyrolytic graphite (HOPG) surface, this compound self-organizes into a two-dimensional ordered structure, facilitating the ORR process with high specific activity per pyridinic nitrogen []. This discovery highlights the potential of this compound as a building block for designing efficient carbon-based catalysts.
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